

Application Notes: PTH (13-34) (Human) in Bone

**Regeneration Research** 

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Compound of Interest

Compound Name: Pth (13-34) (human)

Cat. No.: B3029874

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### Introduction

Parathyroid Hormone (PTH) is a primary regulator of calcium and phosphate homeostasis and plays a crucial role in bone metabolism. While the full-length hormone PTH (1-84) and its N-terminal fragment PTH (1-34) (Teriparatide) are well-established anabolic agents that stimulate bone formation when administered intermittently, various other fragments of PTH exist[1][2][3] [4]. PTH (13-34) is a C-terminal fragment of the active PTH (1-34) sequence. Understanding its specific interactions with the Parathyroid Hormone 1 Receptor (PTH1R) and its downstream effects is critical for dissecting the complex signaling mechanisms that govern bone cell function. Unlike PTH (1-34), which is a full agonist, PTH (13-34) lacks the initial N-terminal amino acids essential for canonical receptor activation, positioning it as a tool for investigating non-canonical signaling or as a competitive antagonist in specific research contexts[5].

### Mechanism of Action

The biological activity of PTH is primarily mediated through the PTH1R, a Class B G-protein coupled receptor (GPCR) expressed on the surface of osteoblasts and osteocytes. The interaction follows a "two-domain" model:

 Binding Domain: The C-terminal portion of PTH (residues 15-34) is recognized as the principal binding domain. It confers high-affinity binding to the N-terminal extracellular domain (ECD) of the PTH1R. Therefore, PTH (13-34) retains the ability to bind to the receptor.







Activation Domain: The N-terminal region (residues 1-14) is crucial for activating the receptor
and initiating downstream signaling. This activation predominantly involves coupling to the
Gαs protein, which stimulates adenylyl cyclase (AC), leading to an increase in intracellular
cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This
Gαs/cAMP/PKA pathway is the primary driver of the anabolic effects of PTH on bone.

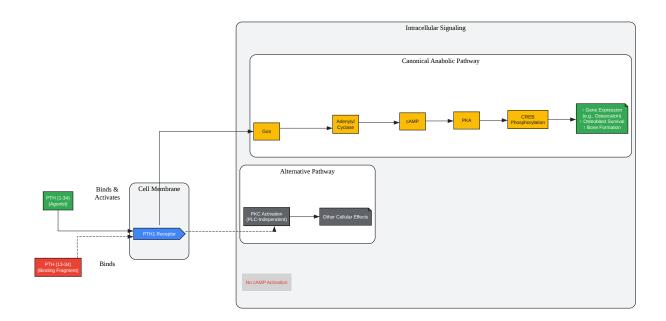
PTH (13-34) lacks the critical N-terminal activation domain. Consequently, while it can bind to the PTH1R, it fails to stimulate the canonical cAMP/PKA signaling pathway. Research has shown that PTH analogs like PTH (3-34), PTH (7-34), and PTH (13-34), which do not stimulate cAMP production, have no effect on the activation of the osteocalcin promoter, a marker for mature osteoblast function.

Some evidence suggests that C-terminal PTH fragments may be capable of activating alternative signaling pathways, such as Protein Kinase C (PKC), independent of the phospholipase C (PLC) pathway, although this is not the primary anabolic route.

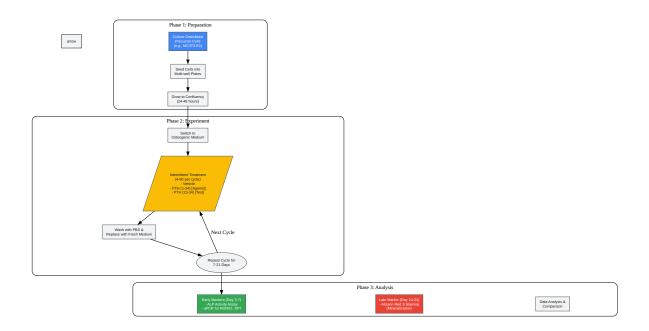
# **Signaling Pathway Diagram**

The following diagram illustrates the differential signaling mechanisms of the anabolic agonist PTH (1-34) versus the non-cAMP-activating fragment PTH (13-34) upon binding to the PTH1 Receptor on an osteoblast.









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